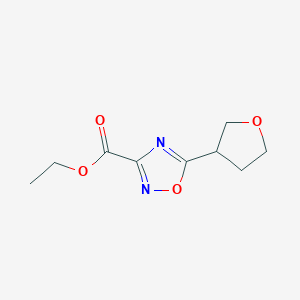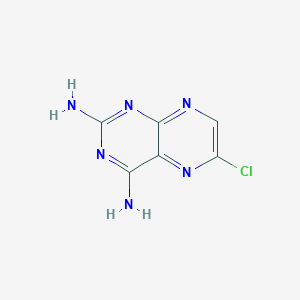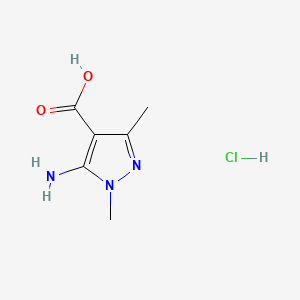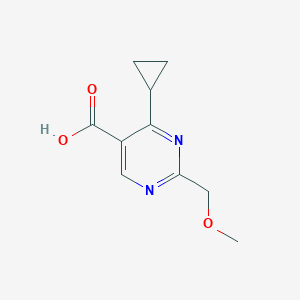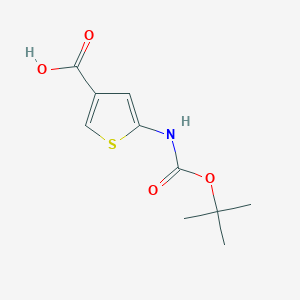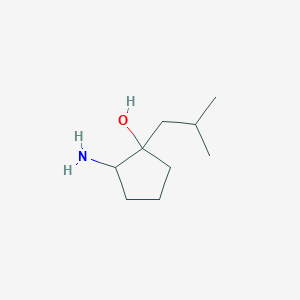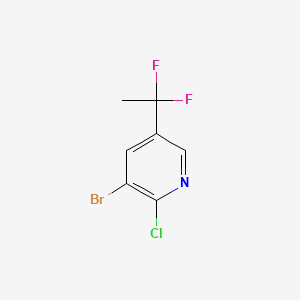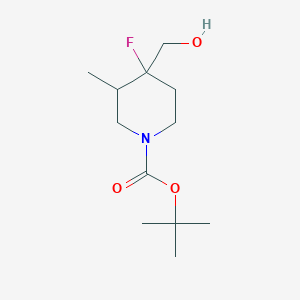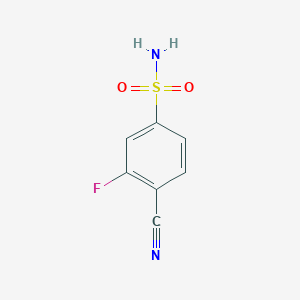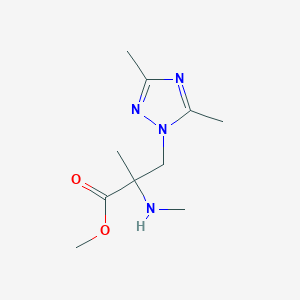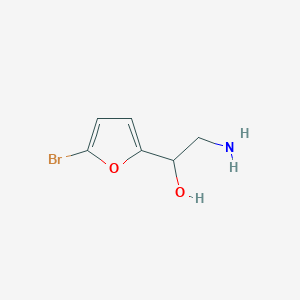
2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H8BrNO2 It features a brominated furan ring attached to an ethan-1-ol moiety, which is further substituted with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol typically involves the bromination of furan followed by the introduction of the ethan-1-ol and amino groups. One common method involves the bromination of furan to form 5-bromofuran, which is then reacted with ethylene oxide in the presence of a base to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium thiolate (NaSR), primary amines (RNH2), or alkyl halides (R-X) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-amino-1-(5-bromofuran-2-yl)ethan-1-one.
Reduction: Formation of 2-amino-1-(furan-2-yl)ethan-1-ol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-1-(5-bromopyridin-2-yl)ethan-1-ol: Similar structure but with a pyridine ring instead of a furan ring.
2-Amino-1-(5-bromofuran-2-yl)ethan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is unique due to the presence of the brominated furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific biochemical interactions and developing novel therapeutic agents .
Eigenschaften
Molekularformel |
C6H8BrNO2 |
|---|---|
Molekulargewicht |
206.04 g/mol |
IUPAC-Name |
2-amino-1-(5-bromofuran-2-yl)ethanol |
InChI |
InChI=1S/C6H8BrNO2/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2 |
InChI-Schlüssel |
GWZTUNVYBXSBRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Br)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


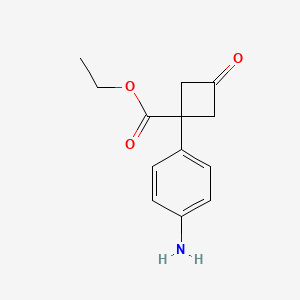
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13544097.png)
